molecular formula C22H15BrN2O B288071 3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288071
M. Wt: 403.3 g/mol
InChI Key: YVNHNIPXXJDMIF-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one, commonly known as BRVPP, is a chemical compound that has gained significant attention in the field of scientific research. BRVPP belongs to the class of pyrazolone derivatives, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

BRVPP has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess significant antibacterial, antifungal, and antitumor activities. In addition, BRVPP has also been shown to exhibit potential anti-inflammatory and antioxidant properties.

Mechanism of Action

The exact mechanism of action of BRVPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes such as cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
BRVPP has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, BRVPP has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BRVPP in scientific research is its broad spectrum of biological activities. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. However, one of the major limitations of using BRVPP is its poor solubility in water, which can limit its applicability in certain experiments.

Future Directions

There are several potential future directions for research on BRVPP. One of the major areas of research could be the development of new drugs based on the structure of BRVPP. In addition, further studies could be conducted to investigate the mechanism of action of BRVPP and its potential applications in various fields such as medicine, agriculture, and material science. Furthermore, studies could also be conducted to improve the solubility of BRVPP in water, which could increase its applicability in various experiments.

Synthesis Methods

BRVPP can be synthesized by the reaction of 2-bromoacetophenone with ethyl cyanoacetate followed by the reaction with hydrazine hydrate and 1,3-diphenyl-2-propen-1-one. The final product is obtained by the cyclization of the intermediate compound in the presence of potassium carbonate.

properties

Product Name

3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Molecular Formula

C22H15BrN2O

Molecular Weight

403.3 g/mol

IUPAC Name

3-[(E)-2-(2-bromophenyl)ethenyl]-1-phenylcyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C22H15BrN2O/c23-19-12-6-4-8-16(19)14-15-20-18-11-5-7-13-21(26)22(18)25(24-20)17-9-2-1-3-10-17/h1-15H/b15-14+

InChI Key

YVNHNIPXXJDMIF-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)/C=C/C4=CC=CC=C4Br

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)C=CC4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)C=CC4=CC=CC=C4Br

Origin of Product

United States

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